CID 91986718, also known as 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid, is a synthetic compound with significant implications in medicinal chemistry. It is primarily classified as a dipeptidyl peptidase-4 inhibitor, which positions it as a potential therapeutic agent for managing diabetes by enhancing glycemic control through the modulation of incretin hormones. The compound's molecular formula is , and it has a molecular weight of 378.4 g/mol.
The synthesis of CID 91986718 involves several key steps. One prevalent method includes the reaction of 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzonitrile with (3R)-3-amino-piperidine dihydrochloride. This reaction is facilitated by sodium bicarbonate and activated molecular sieves in dry methanol at a temperature of 100°C for approximately two hours. This multi-step synthesis is crucial for achieving the desired compound purity and yield.
Industrial production methods typically optimize these reaction conditions to enhance yield and reduce impurities. The process may involve solid preparations containing the active compound along with various additives to improve stability and efficacy during storage and application.
CID 91986718 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural representation includes a piperidine ring, a fluorobenzoic acid moiety, and diazinan components.
Key structural data for CID 91986718 are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 378.4 g/mol |
IUPAC Name | 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid |
InChI Key | GTGXHAKGRATOIV-AFYYWNPRSA-N |
Canonical SMILES | CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)O)N3CCCC@HN |
The InChI and SMILES codes provide a way to encode the molecular structure for computational purposes.
CID 91986718 can undergo various chemical reactions, including:
Oxidation: This involves adding oxygen or removing hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur where one functional group is replaced by another.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions for these reactions are typically controlled regarding temperature and pH to favor specific pathways and products.
CID 91986718 acts primarily by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, which are essential for regulating insulin secretion and glucose metabolism. By maintaining elevated levels of active incretin hormones, the compound significantly improves glycemic control in individuals with diabetes.
CID 91986718 exhibits characteristics typical of organic compounds:
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
Key physical and chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in biological systems and during synthesis.
CID 91986718 has several scientific applications:
Chemistry: It serves as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and impacts on metabolic pathways.
Medicine: It is investigated for therapeutic effects in treating diabetes through DPP-4 inhibition.
Industry: The compound finds utility in pharmaceutical development and other chemical products aimed at enhancing metabolic health.
CAS No.: 3463-92-1
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.:
CAS No.: 22810-67-9
CAS No.: 1239908-48-5